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This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in optimizing their
injection molding processes using RJG eDart data. The focus is on leveraging data to diagnose
and resolve common molding defects, ensuring part quality and process repeatability, which
are critical in scientific and medical applications.

Frequently Asked Questions (FAQs)

Q1: What is the RJG eDart System?

A: The RJG eDart™ is a comprehensive process monitoring and control system for injection
molding.[1][2] It provides real-time data from sensors within the mold and on the machine to
help users stabilize the molding process, contain out-of-spec parts, and improve overall part
quality.[1][3] The system is essential for implementing scientific and DECOUPLED MOLDING®
techniques, which are crucial for producing consistent, high-quality parts.[4][5] By monitoring
variables from the plastic's point of view, it helps control the two greatest variables in molding:
people and plastic.

Q2: What are the key parameters monitored by the eDart system?

A: The eDart system monitors a wide range of parameters by collecting data from sensors on
the machine and in the mold.[1] Key parameters include:
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o Cavity Pressure: In-mold sensors measure the pressure of the plastic inside the mold cavity,
which is highly correlated with part quality.[2][6]

o Cavity Temperature: Sensors can also track the temperature within the mold.

e Screw Position: A sensor tracks the linear position of the screw, providing data on injection
velocity and shot size.[7]

 Injection Pressure: This is the hydraulic or electric pressure used to move the screw forward.

[7]

» Material Viscosity: The eDart calculates an "Effective Viscosity" value, which is a critical
indicator of the material's state and consistency.[4]

Q3: What is a "template" in the eDart system and why is it important?

A: Atemplate in the eDart system is a stored set of curves and summary data from a single,
"good" molding cycle.[8] This template represents the ideal process for a specific mold and
material. Once a template is saved, the eDart system compares every subsequent cycle to it.[3]
This allows for immediate detection of process deviations.[8] Templates are crucial for ensuring
process consistency, transferring molds between machines efficiently, and maintaining quality
over long production runs.[9]

Q4: How does the eDart system help in achieving a DECOUPLED MOLDING® Il process?

A: DECOUPLED MOLDING® III (DIlI) is a scientific molding technique that separates the
molding process into distinct stages: fill, pack, and hold.[5][10] The eDart system is
instrumental in implementing DIII by providing the necessary control and visibility into each
stage.[1][5] It uses cavity pressure data to determine the precise moment the cavity is full (V-P
transfer) and then controls the pack and hold phases based on in-mold conditions rather than
machine timers.[5] This allows the process to automatically compensate for variations in
material viscosity, ensuring consistent part quality.[4][5]

Q5: What are the differences between the eDart software modules (flx, conx, apex)?

A: The eDart system offers different software modules to meet various needs:[3][9]
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o eDart fIxX™: Focuses on in-cavity data. It allows you to see what is happening inside the mold
using pressure and temperature sensors and can automatically divert suspect parts.[3][9]

e eDart conx™: Monitors machine conditions and material viscosity. It verifies that the process
is repeatable and running to the established setup.[8][9]

o eDart apex™: This is the most comprehensive module, combining all the features of flx and
conx.[9] It provides full process control, minimizes the impact of material variation, and
enables advanced functions like valve gate sequencing.[9]

Q6: How are alarms set in the eDart system?

A: Alarms in the eDart system are set on summary values, which are key metrics calculated
from the cycle data (e.g., Peak Cavity Pressure, Cycle Integral).[11] When a summary value
falls outside the predefined upper or lower limits, an alarm is triggered.[11] This can be used to
notify an operator or automatically sort parts using a diverter.[11] The eDart can suggest initial
alarm levels based on the mean and standard deviation of the last 20 stable shots.[12] For
more precise alarms, a correlation study can be performed using the Auto Correlator tool to link
summary values directly to critical part dimensions.[13]

Q7: What is the "Summary Graph" and what does it show?

A: The Summary Graph displays key calculated values (summary values) for each cycle over
time. This allows you to monitor the stability and consistency of your process over an entire
production run. You can select which summary values are most important for your process to
display on the graph.[11] The graph can also display alarm lines, making it easy to see when
the process deviates from the acceptable range.[11]

Troubleshooting Guides
Issue: Short Shots

Q: How do | use eDart data to diagnose and fix short shots?

A: A short shot occurs when the molten plastic fails to fill the entire mold cavity, resulting in an
incomplete part.[6] This can be caused by a variety of factors including insufficient material, low
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injection pressure or speed, or premature solidification of the plastic. The eDart system,
particularly with an end-of-cavity sensor, is highly effective at diagnosing the root cause.

An end-of-cavity pressure sensor will show little to no pressure if the plastic does not reach it.
[6] This provides definitive proof of a short shot before the mold even opens. By analyzing the
eDart data, you can determine if the issue is related to material viscosity, machine
performance, or process settings.

Experimental Protocol: Diagnosing Short Shots

 Verify with eDart Data: Confirm the defect by observing the "Peak Cavity Pressure" at the
end-of-cavity sensor on the eDart's Summary Graph. A value at or near zero indicates a
short shot.[6]

o Check Material Viscosity: Monitor the "Effective Viscosity / Fill" summary value. A sudden
increase in viscosity can prevent the material from filling the cavity completely.

e Analyze Injection Pressure: View the "Peak Injection Pressure" on the Summary Graph. If
the pressure is hitting its maximum limit, the process may be pressure-limited, preventing a
full shot.

e Review Fill Time: Check the "Process Time / Cavity Fill".[14] A longer-than-normal fill time
can allow the material to cool and solidify before the cavity is full.

o Make Systematic Adjustments: Based on the data, make one adjustment at a time. For
example, if viscosity is high, consider increasing melt temperature. If the process is
pressure-limited, you may need to increase the injection speed or pressure setting on the
machine.

e Document and Save Template: Once the process is stable and producing good parts, save a
new template to capture the optimized process parameters.

Data Presentation: eDart Variables for Troubleshooting Short Shots

© 2025 BenchChem. All rights reserved. 4 /17 Tech Support


https://www.youtube.com/watch?v=1DNStiUZH7E
https://www.youtube.com/watch?v=1DNStiUZH7E
https://rjginc.com/tip/edart-values-the-4-p-v-s-flow/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Troubleshooting & Optimization

Check Availability & Pricing

eDart Summary Value

Potential Observation for
Short Shots

Corrective Action

Peak Cavity Pressure (End of
Cavity)

Value is at or near zero.

Confirms a short shot. Proceed

with other checks.

Effective Viscosity / Fill

A significant increase from the

template value.

Increase melt/mold
temperature; check for material

issues (e.g., moisture).

Peak Injection Pressure

Value is at the machine's set

pressure limit.

Increase injection
speed/pressure limit;

investigate for flow restrictions.

Process Time / Cavity Fill

Value is longer than the

template.

Increase injection speed,;
check for blocked gates or

vents.

Troubleshooting Workflow: Short Shots
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on Summary Graph Investigate Other Defects
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Yes

Analyze Peak
Injection Pressure

Y
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Check Material Dryer
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Pressure Limit
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Caption: Troubleshooting workflow for short shots using eDart data.
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Issue: Flash

Q: How can | use the eDart system to eliminate flash on my molded parts?

A: Flash is a defect where a thin layer of excess plastic escapes the mold cavity, typically at the
parting line.[15] It is often caused by over-packing the mold, insufficient clamp force, or
variations in the material or process that lead to excessive cavity pressure. The eDart system is
an excellent tool for identifying the root cause of flash by precisely monitoring the pressure
inside the cavity.

By analyzing the cavity pressure curves, you can determine if the flash is occurring during the
filling stage (first stage) or the packing/holding stage (second stage). This is a key diagnostic
step enabled by a DECOUPLED MOLDING® approach.

Experimental Protocol: Diagnosing Flash

« ldentify Flash Timing: Use the eDart's Cycle Graph to observe the cavity pressure curve. If
the pressure at the end of fill (at V-P transfer) is excessively high, flash may be occurring
during the first stage (fill). If the pressure spikes significantly during pack and hold, the issue
is in the second stage.

o Perform a Gate Seal Study: A gate seal study helps determine the optimal hold time. If hold
time is too long after the gate has sealed, over-packing can occur, leading to flash. The eDart
can show the point at which cavity pressure at the gate no longer drops after hold pressure
is removed, indicating gate seal.

o Check for Process Variations: Use the Summary Graph to look for inconsistencies in "Peak
Cavity Pressure" or "Effective Viscosity". A drop in viscosity can cause the same machine
settings to generate higher cavity pressure, leading to flash.

o Adjust Process Systematically:

o If flash occurs during fill: Reduce the shot size or transfer position so the cavity is only 95-
98% full on the first stage.

o If flash occurs during pack/hold: Reduce the pack or hold pressure.
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o If viscosity is low: Lower the melt temperature.

e Set Alarms: Once the process is stable, set upper alarms on "Peak Cavity Pressure" to

automatically contain any parts made if a process variation causes pressure to spike again.

Data Presentation: eDart Variables for Troubleshooting Flash

eDart Summary Value

Potential Observation for
Flash

Corrective Action

Peak Cavity Pressure

Value is significantly higher

than the template.

Reduce pack/hold pressure;
verify shot size and transfer

position.

Pressure at V->P Transfer

Value is excessively high.

Reduce shot size to achieve
95-98% fill on first stage.

Effective Viscosity / Fill

A significant decrease from the

template value.

Reduce melt/barrel
temperatures; check material

lot.

Integral (Pressure vs. Time)

Value is higher than the

template.

Reduce pack/hold time or

pressure.

Troubleshooting Workflow: Flash
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Caption: Troubleshooting workflow for flash using eDart data.
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Issue: Sink Marks

Q: How do | use eDart data to prevent sink marks on my parts?

A: Sink marks are depressions on the surface of a part, often occurring in thicker sections like
ribs or bosses.[16][17] They are caused by localized shrinkage of the material as it cools when
there isn't enough plastic packed into the area to compensate.[18] The root cause is often
insufficient packing pressure or time.[16][17] The eDart system's cavity pressure sensors
provide direct feedback on how well the part is being packed out.

Low pressure at the end of the cavity during the pack and hold phase is a strong indicator that
the conditions are right for sink marks to form. By optimizing the pack and hold profile to
maintain adequate pressure until the gate freezes, sink can be eliminated.

Experimental Protocol: Diagnosing Sink Marks

Analyze End-of-Cavity Pressure: On the eDart Cycle Graph, examine the pressure curve
from a sensor at the end of the cavity. A low or rapidly decaying pressure during the hold
phase indicates insufficient packing.

» Perform a Gate Seal Study: This is critical for sink marks. The goal is to apply holding
pressure until the gate is frozen to prevent material from flowing back out of the cavity. Use
the eDart to find the exact time the gate seals and set the hold time just beyond that point.

o Evaluate Pack and Hold Pressure: The magnitude of the pack and hold pressure is key. If
the end-of-cavity pressure is too low, the pack/hold pressure may need to be increased to
force more material into the cavity.

o Check for Consistent Packing: Use the "Integral (Pressure vs. Time)" summary value on the
Summary Graph. Low or inconsistent values for this parameter suggest that the total amount
of packing pressure applied over time is insufficient or variable, leading to sink.

e Systematic Adjustments:

o Increase hold time until gate seal is achieved.

o Increase pack/hold pressure to raise the pressure at the end of the cauvity.
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o Ensure cooling time is adequate to allow the part to solidify under pressure.[17]

o Set Alarms: Once the optimal process is found, set lower-limit alarms on "Peak Cavity

Pressure" and "Integral” to catch any cycles where the part may have been under-packed.

Data Presentation: eDart Variables for Troubleshooting Sink Marks

Potential Observation for

eDart Summary Value .
Sink Marks

Corrective Action

Peak Cavity Pressure (End of Value is lower than the

Cavity) established template.

Increase pack/hold pressure.

Integral (Pressure vs. Time) Value is low or inconsistent.

Increase hold time and/or hold

pressure.

] Hold time is shorter than gate
Time to Gate Seal ]
seal time.

Increase hold time to be just

longer than gate seal time.

Cooling Time Insufficient cooling time.

Increase cooling time to allow

solidification under pressure.

Troubleshooting Workflow: Sink Marks
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l
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Caption: Troubleshooting workflow for sink marks using eDart data.
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Issue: Warping

Q: My parts are warping after ejection. How can eDart data help me identify the cause and
correct it?

A: Warping is the distortion of a part after it is ejected from the mold.[19] It is caused by non-
uniform shrinkage, which creates internal stresses.[20] The primary causes of non-uniform
shrinkage are variations in cooling, packing, and material orientation. The eDart system helps
diagnose warping by providing data that can pinpoint inconsistencies in packing and cooling
across different areas of the part.

If a mold is equipped with multiple cavity pressure sensors, the eDart can create a "balance
graph” to show pressure variations between cavities. Unbalanced packing is a very common
cause of warping. Similarly, inconsistencies in cooling can be inferred from the rate of pressure
decay on the cavity pressure curves.

Experimental Protocol: Diagnosing Warping

e Analyze Cavity Balance: If using multiple cavity pressure sensors, use the eDart's "Summary
Bar Chart" to view the balance of "Peak Cavity Pressure” or "Integral” across all sensors.[21]
Significant variation indicates that some areas are being packed out more than others, which
will lead to differential shrinkage.

o Examine Pressure Decay Rates: On the Cycle Graph, overlay the pressure curves from
different sensors. If the pressure in one area decays much faster than another, it can indicate
a higher mold temperature in that area, leading to slower cooling and different shrinkage
rates.

o Check for Over-Packing: Excessively high packing pressure can induce high levels of
molded-in stress, which is released as warpage after ejection. Compare the "Peak Cavity
Pressure" to the material's recommended limits.

o Ensure Consistent Process: Use the Summary Graph to monitor the stability of key
parameters like "Effective Viscosity," "Peak Cavity Pressure,” and "Process Time / Cavity Fill"
over time. Inconsistent processing is a major contributor to warping.

e Systematic Adjustments:
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o If cavities are unbalanced: Adjust hot runner temperatures or gate sizes to balance the fill.

o If cooling is uneven: Check mold cooling channels for blockages and verify that the mold
surface temperature is uniform (within 10°F is a good rule of thumb).[20][22]

o If over-packing is suspected: Reduce the pack/hold pressure.

e Set Alarms: Use the alarm features to monitor the balance between cavities and contain any
parts where the variation exceeds a set limit.

Data Presentation: eDart Variables for Troubleshooting Warping

Potential Observation for

eDart Summary Value . Corrective Action
Warping
] ) o Adjust hot runner temperatures
Peak Cavity Pressure High variation between ]
] to balance fill; check for gate
(Balance) multiple sensors.

obstructions.

) ) Check mold cooling for
Cavity Pressure Curve (Decay Different decay rates between ) ] )
uniformity; verify coolant flow

Rate) Sensors.
and temperature.
Peak Cavity Pressure ) ) Reduce pack/hold pressure to
_ Excessively high values. o _
(Magnitude) minimize molded-in stress.
Stabilize the process; check
Effective Viscosity / Fill ) o ) melt temperature, material
N High variation over time. ) )
(Stability) handling, and machine

consistency.

Troubleshooting Workflow: Warping
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Caption: Troubleshooting workflow for warping using eDart data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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